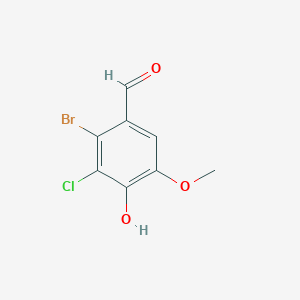
2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds similar to 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde involves multi-step chemical reactions. For instance, the synthesis of related compounds typically starts from simple benzaldehydes, which are subsequently subjected to various functionalization reactions including halogenation, methoxylation, and hydroxylation to introduce the respective functional groups at desired positions on the aromatic ring. A study by Chen Bing-he (2008) discusses the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a related compound, through bromination and hydrolysis, followed by cyanidation, methoxylation, and esterification, highlighting the complex steps involved in synthesizing such halogenated aromatic compounds (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes is characterized by the arrangement of functional groups around the aromatic ring. X-ray crystallography is a common tool used to determine these structures. For example, compounds with similar structures to 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde have been found to be almost planar, as seen in the crystal structures of related molecules, indicating minimal steric hindrance among the substituents, which can influence the compound's reactivity and interactions (Y. Chumakov et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
- Synthesis and Antioxidant Activity: 3-bromo-4-hydroxy-5-methoxybenzaldehyde, a derivative of 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, was synthesized and tested for its antioxidant activities using the DPPH method. It displayed significant antioxidant activity, indicating potential applications in this field (Rijal, Haryadi, & Anwar, 2022).
Chemical Synthesis and Structural Studies
- Thermal Rearrangement and Synthesis: A compound related to 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde was involved in a thermal rearrangement process to form other complex organic structures, highlighting its utility in synthetic organic chemistry (Rahman & Scrowston, 1983).
- Crystal Structure Analysis: Similar compounds have been analyzed for their crystal structures using X-ray diffraction, aiding in understanding their molecular conformation and potential applications (Chumakov et al., 2014).
- Planar Molecular Structure: Research on closely related compounds has revealed planar molecular structures, which is significant for understanding their chemical behavior and potential applications in material science (Hou, 2009).
Applications in Material Science and Chemistry
- Spectroscopic and Structural Characterizations: The compound's derivatives have been characterized using various spectroscopic techniques, suggesting its importance in material science research (Güler et al., 2012).
- Unexpected Formation in Chemical Reactions: Studies have shown that bromination of related compounds can lead to the unexpected formation of 2-bromo-3-hydroxybenzaldehyde, underlining the compound's unpredictable behavior in certain chemical reactions (Otterlo et al., 2004).
Eigenschaften
IUPAC Name |
2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOHSCYWUXNDDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294312 |
Source


|
| Record name | 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | |
CAS RN |
90004-83-4 |
Source


|
| Record name | NSC95791 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


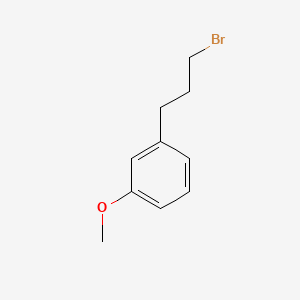
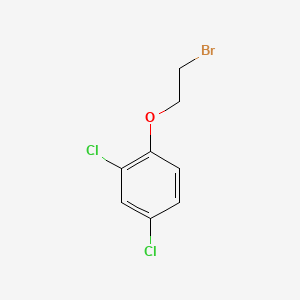
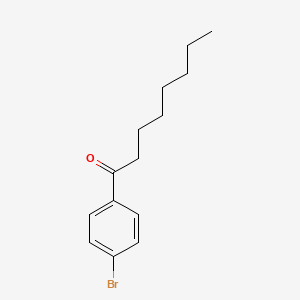

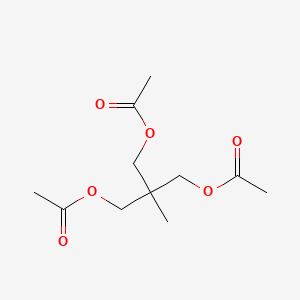

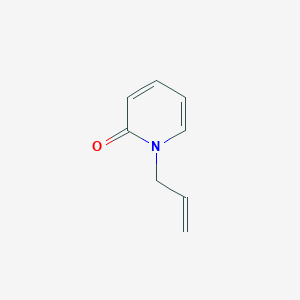
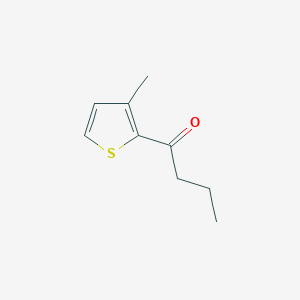
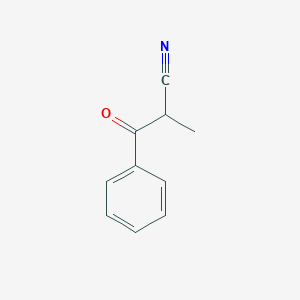
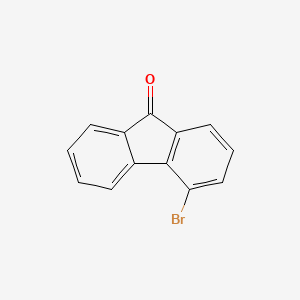


![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)